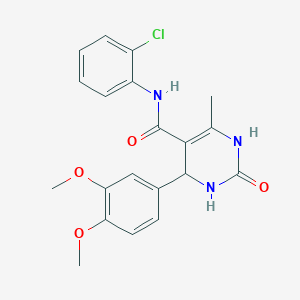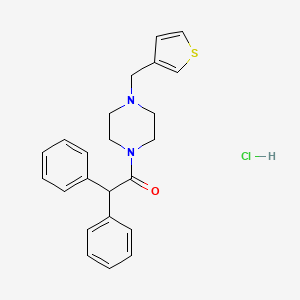
2,2-Diphenyl-1-(4-(Thiophen-3-ylmethyl)piperazin-1-yl)ethanonhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including two phenyl groups, a piperazine ring, a thiophene ring, and an ethanone group. It also includes a hydrochloride, indicating it’s a hydrochloride salt .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step reactions that involve the formation of the various rings and the attachment of the functional groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the piperazine ring is known to participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydrochloride could make the compound soluble in water .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Eine der wichtigsten Anwendungen dieser Verbindung liegt im Bereich der antibakteriellen Forschung. Verbindungen mit ähnlichen Strukturen, wie z. B. 3-(Piperazin-1-yl)-1,2-Benzothiazol-Derivate, wurden synthetisiert und auf ihre antibakterielle Aktivität hin untersucht . Diese Verbindungen erwiesen sich als wirksam gegen bestimmte Bakterienstämme, darunter Bacillus subtilis und Staphylococcus aureus .
Arzneimitteltauglichkeit
Die Arzneimitteltauglichkeit der Verbindung wurde nach der Lipinski-Regel der fünf (RO5) bewertet. Diese Regel dient als Faustregel, um zu beurteilen, ob eine chemische Verbindung mit einer bestimmten pharmakologischen oder biologischen Aktivität Eigenschaften aufweist, die sie zu einem wahrscheinlich oral aktiven Medikament beim Menschen machen .
Antimikrobielles Potenzial
Verbindungen mit ähnlichen Strukturen haben ein gutes antimikrobielles Potenzial gezeigt . Dies legt nahe, dass "2,2-Diphenyl-1-(4-(Thiophen-3-ylmethyl)piperazin-1-yl)ethanonhydrochlorid" ebenfalls ein Potenzial für Anwendungen in der antimikrobiellen Forschung haben könnte.
Krebsforschung
Eine weitere wichtige Anwendung dieser Verbindung liegt in der Krebsforschung. Bestimmte Derivate dieser Verbindung wurden synthetisiert und auf ihre Wirksamkeit gegen humane Brustkrebszellen untersucht . Diese Verbindungen zeigten eine moderate bis signifikante Wirksamkeit, was darauf hindeutet, dass "this compound" ebenfalls ein Potenzial für Anwendungen in der Krebsforschung haben könnte .
Zielgerichtetes Ansprechen auf Poly(ADP-Ribosyl)polymerase
Die Verbindung wurde verwendet, um Poly(ADP-Ribosyl)polymerase in humanen Brustkrebszellen anzusprechen . Dieses Enzym spielt eine Schlüsselrolle bei der DNA-Reparatur und dem programmierten Zelltod und ist daher ein wichtiges Ziel in der Krebsforschung .
Synthese neuartiger Derivate
Die Verbindung wurde als Basis für die Synthese neuartiger Derivate verwendet. Diese Derivate wurden durch ein mehrstufiges Verfahren entworfen und synthetisiert, und ihre Strukturen wurden mittels IR-, 1H-NMR-, 13C-NMR- und Massenspektroskopie charakterisiert .
Wirkmechanismus
Target of Action
The primary target of 2,2-Diphenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone hydrochloride, also known as TASP-038 or DPP-IV inhibitor
Mode of Action
. This suggests that the compound may interact with its targets to modulate their function, leading to its biological effects.
Biochemical Pathways
. These actions suggest that the compound may affect pathways related to cell viability and apoptosis.
Pharmacokinetics
. This suggests that the compound may have favorable ADME properties that impact its bioavailability.
Result of Action
. This suggests that the compound may have potential anticancer effects.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2-diphenyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS.ClH/c26-23(25-14-12-24(13-15-25)17-19-11-16-27-18-19)22(20-7-3-1-4-8-20)21-9-5-2-6-10-21;/h1-11,16,18,22H,12-15,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTGEZXWEOXAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
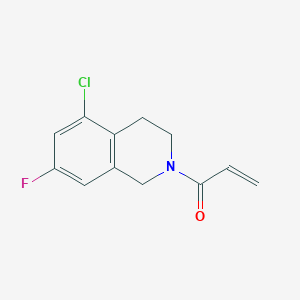



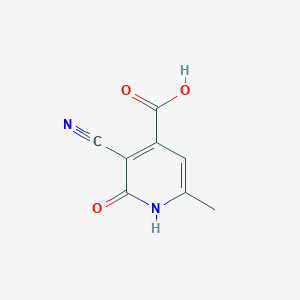

![ethyl 2-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2423286.png)

![9-(4-chlorophenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2423290.png)
![ethyl 4-[2-(4-chlorophenyl)ethenesulfonamido]-1H-pyrrole-2-carboxylate](/img/structure/B2423291.png)

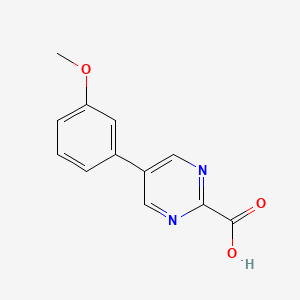
![5-[(3-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2423294.png)
